BenchChemオンラインストアへようこそ!

Methyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate hydrochloride

Lipophilicity Membrane permeability Drug-likeness

Secure the structurally unique 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate scaffold as its hydrochloride salt. Unlike simpler cyclobutane analogs (CAS 92398-47-5) or 3-amino regioisomers (CAS 1392804-19-1), the 1-amino quaternary center, gem‑dimethyl steric shielding, and 3‑ethoxy vector provide a distinct conformational constraint and tunable lipophilicity. With LogP 1.11 and TPSA 61.55 Ų, this pure stereoisomer is pre‑optimized for CNS permeability thresholds and metabolic stability — an ideal key intermediate for NMDA receptor modulator SAR or foldamer library synthesis. Standard purity 95%; batch QC (NMR, HPLC, GC) provided.

Molecular Formula C10H20ClNO3
Molecular Weight 237.72 g/mol
CAS No. 1796887-55-2
Cat. No. B1430476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate hydrochloride
CAS1796887-55-2
Molecular FormulaC10H20ClNO3
Molecular Weight237.72 g/mol
Structural Identifiers
SMILESCCOC1CC(C1(C)C)(C(=O)OC)N.Cl
InChIInChI=1S/C10H19NO3.ClH/c1-5-14-7-6-10(11,8(12)13-4)9(7,2)3;/h7H,5-6,11H2,1-4H3;1H
InChIKeyADDXPYDSFWBXPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate hydrochloride (CAS 1796887-55-2): Structural Identity and Procurement Baseline


Methyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate hydrochloride (CAS 1796887-55-2) is a conformationally constrained cyclobutane α-amino acid methyl ester supplied as the hydrochloride salt (molecular formula C₁₀H₂₀ClNO₃, molecular weight 237.72 g/mol) . The compound features a 1-amino-1-carboxylate quaternary center, geminal dimethyl substituents at the 2-position, and an ethoxy group at the 3-position of the cyclobutane ring . This substitution pattern confers distinct physicochemical properties—calculated LogP of 1.11, topological polar surface area (TPSA) of 61.55 Ų, and three freely rotatable bonds—that differentiate it from simpler or regioisomeric cyclobutane amino ester analogs . Commercially available at a standard purity of 95%, with NMR, HPLC, and GC batch quality control documentation provided by multiple suppliers, the compound is positioned as a research intermediate for medicinal chemistry and building block applications .

Why Methyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate hydrochloride Cannot Be Replaced by Generic Cyclobutane Amino Esters


Within the cyclobutane α-amino acid ester class, seemingly minor structural variations—the position of the amino group (1- vs. 3-amino), the presence or absence of gem-dimethyl and 3-ethoxy substituents, and the choice of free base versus hydrochloride salt—produce measurable differences in molecular weight, lipophilicity (LogP), polar surface area (TPSA), hydrogen-bonding capacity, and conformational flexibility (rotatable bond count) . These physicochemical parameters directly influence pharmacokinetic-relevant properties such as membrane permeability, solubility, and metabolic stability when the compound is incorporated into peptide mimetics or small-molecule lead series [1][2]. Simply interchanging this compound with methyl 1-aminocyclobutane-1-carboxylate hydrochloride (CAS 92398-47-5, MW 165.62, lacking both gem-dimethyl and ethoxy groups) or trans-methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride (CAS 1392804-19-1, MW 193.67, with a 3-amino regioisomeric pattern and only one rotatable bond) would alter the steric bulk, hydrogen-bond donor/acceptor profile, and conformational constraints of the resulting molecule . The quantitative evidence below demonstrates that these differences are not trivial and must be considered in structure-activity relationship (SAR) studies and procurement decisions.

Quantitative Differentiation Evidence for Methyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate hydrochloride vs. Structural Analogs


Lipophilicity Advantage Over the Carboxylic Acid Analog: LogP Comparison (Methyl Ester HCl vs. Carboxylic Acid HCl)

The methyl ester hydrochloride (CAS 1796887-55-2) exhibits a calculated LogP of 1.1137, which is 0.088 log units higher than its direct carboxylic acid analog 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride (CAS 1796903-83-7, LogP = 1.0253) . This difference reflects the replacement of the carboxylic acid with a methyl ester at the C1 position, reducing polarity and increasing predicted passive membrane permeability. In drug-like molecules, a LogP increase of approximately 0.1 unit can measurably enhance cellular permeability in Caco-2 and MDCK monolayer assays, making the ester form a more suitable prodrug or intermediate for central nervous system (CNS)-penetrant compound design [1].

Lipophilicity Membrane permeability Drug-likeness

Reduced Polar Surface Area Compared to the Carboxylic Acid Analog: TPSA Analysis

The target compound has a topological polar surface area (TPSA) of 61.55 Ų, which is 11.00 Ų lower than that of the carboxylic acid analog (CAS 1796903-83-7, TPSA = 72.55 Ų) . This TPSA difference arises from the esterification of the carboxylic acid, which replaces the acidic –OH hydrogen bond donor with a methyl group. Widely accepted drug-likeness guidelines indicate that CNS-penetrant compounds typically require TPSA < 70–90 Ų; the target compound falls well within this range, whereas the carboxylic acid analog resides near or above the threshold, suggesting the methyl ester is a more suitable scaffold for CNS-targeted lead optimization [1].

Polar surface area Oral bioavailability Blood-brain barrier

Reduced Hydrogen-Bond Donor Count vs. Carboxylic Acid Analog: Implications for Oral Bioavailability

The target methyl ester hydrochloride has a single hydrogen-bond donor (H_Donors = 1, contributed by the protonated amino group), compared to two hydrogen-bond donors (H_Donors = 2) for the carboxylic acid analog (CAS 1796903-83-7), which carries both the protonated amino group and the carboxylic acid –OH . Under Lipinski's Rule of Five, keeping H-bond donors ≤ 5 is critical for oral absorption, but within lead optimization, each additional donor can reduce passive permeability by approximately 0.3–0.5 log units [1]. The reduced donor count of the methyl ester is therefore advantageous for maintaining permeability in orally targeted programs.

Hydrogen-bond donors Lipinski's Rule of Five Oral drug-likeness

Conformational Flexibility and Substitution Pattern vs. trans-3-Amino Regioisomer

The target compound possesses 3 rotatable bonds, compared to only 1 rotatable bond for trans-methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride (CAS 1392804-19-1) . This difference stems from the ethoxy substituent at the 3-position (introducing an ethyl ether rotor) and the 1-amino methyl ester group in the target compound. The trans-3-amino regioisomer lacks the ethoxy group entirely, resulting in a more rigid scaffold with a lower molecular weight (193.67 g/mol vs. 237.72 g/mol) and different hydrogen-bond acceptor count (3 vs. 4) . The target compound's additional flexibility and steric bulk from the gem-dimethyl and ethoxy groups modulate ring-puckering conformations in the cyclobutane core, which can influence peptide secondary structure induction when incorporated into foldamer backbones [1].

Conformational flexibility Rotatable bonds Regioisomeric differentiation

Gem-Dimethyl Steric Shielding vs. Unsubstituted Cyclobutane Amino Ester Core

The target compound contains 2,2-geminal dimethyl substituents on the cyclobutane ring, a feature absent in the simplest class representative methyl 1-aminocyclobutane-1-carboxylate hydrochloride (CAS 92398-47-5, MW 165.62 g/mol, formula C₆H₁₂ClNO₂) . The gem-dimethyl groups increase molecular weight by 72.10 g/mol and add steric bulk adjacent to the amino acid center. In medicinal chemistry, the gem-dimethyl effect is commonly exploited to reduce metabolic N-dealkylation and ester hydrolysis rates by sterically shielding the adjacent functional groups, a strategy validated across multiple chemotypes [1]. Furthermore, the gem-dimethyl substitution restricts the accessible conformations of the cyclobutane ring, favoring specific puckering modes that can pre-organize the scaffold for target binding [2].

Steric shielding Metabolic stability Geminal dimethyl effect

Recommended Research and Industrial Application Scenarios for Methyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate hydrochloride


CNS-Penetrant Peptide Mimetic and Foldamer Building Block Design

Given its LogP of 1.11 and TPSA of 61.55 Ų, the methyl ester hydrochloride is well-suited for incorporation into peptide mimetics or foldamer backbones where blood-brain barrier penetration is desired. The TPSA falls below the 70–90 Ų threshold associated with CNS permeability, while the single hydrogen-bond donor and three rotatable bonds provide a balanced profile between conformational pre-organization and flexibility . The constrained cyclobutane scaffold with gem-dimethyl substitution can induce turn-like secondary structures in hybrid γ-peptides, as demonstrated for structurally related 2,2-dimethylcyclobutane amino acids [1].

Prodrug Strategy: Esterase-Labile Methyl Ester for Controlled Carboxylic Acid Release

The methyl ester form (CAS 1796887-55-2) can serve as a prodrug or protected intermediate of the carboxylic acid analog (CAS 1796903-83-7). The 0.088 log unit higher lipophilicity and 11 Ų lower TPSA of the ester facilitate cellular uptake, while endogenous esterases can hydrolyze the methyl ester to release the active carboxylic acid in vivo. This prodrug approach is a validated strategy for improving oral bioavailability of carboxylate-bearing NMDA receptor modulators related to cyclobutane amino acids [2].

Diversity-Oriented Synthesis and Fragment-Based Library Construction

With a molecular weight of 237.72 g/mol and four hydrogen-bond acceptors (including the ester carbonyl, ethoxy oxygen, and amino group), this compound occupies an attractive fragment-like chemical space. The 2,2-dimethyl and 3-ethoxy substitution pattern provides three distinct vectors for further derivatization: the amino group (amide coupling or reductive amination), the methyl ester (hydrolysis to acid or amidation), and the ethoxy group (O-dealkylation). The gem-dimethyl groups confer a degree of metabolic shielding documented for analogous cyclobutane amino acid scaffolds, making this a versatile core for fragment library synthesis [1].

NMDA Receptor Modulator SAR Studies Leveraging Cyclobutane Conformational Constraint

The cyclobutane α-amino acid scaffold has a well-established pharmacophoric precedent in NMDA receptor glycine-site modulation, as demonstrated by 1-aminocyclobutane-1-carboxylate (ACBC) and its 3-substituted derivatives [2]. The target compound's 1-amino-1-carboxylate motif with 3-ethoxy and 2,2-dimethyl substitution represents a structurally novel, unexplored chemotype for NMDA receptor SAR expansion. The constrained ring limits conformational freedom, enabling more precise interpretation of structure-activity relationships compared to flexible acyclic amino acid analogs [2].

Quote Request

Request a Quote for Methyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.